3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-nitro-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-nitro-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-nitro-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in various fields. It has been found to possess antimicrobial, antifungal, and anticancer properties. It has also shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-nitro-1-benzothiophene-2-carboxamide involves the inhibition of various enzymes and proteins that are essential for the growth and survival of microorganisms and cancer cells. It also has a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-nitro-1-benzothiophene-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms and cancer cells. It also has a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-nitro-1-benzothiophene-2-carboxamide in lab experiments include its potent antimicrobial, antifungal, and anticancer properties. It also has a neuroprotective effect, which makes it a promising candidate for the treatment of neurodegenerative disorders. The limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the research on 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-nitro-1-benzothiophene-2-carboxamide. One direction is to investigate its potential applications in the treatment of various types of cancer. Another direction is to explore its neuroprotective effects and its potential use in the treatment of neurodegenerative disorders. Further studies are also needed to determine its safety and efficacy in humans.
In conclusion, 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-nitro-1-benzothiophene-2-carboxamide is a chemical compound with promising applications in various fields. Its potent antimicrobial, antifungal, and anticancer properties, as well as its neuroprotective effects, make it a promising candidate for further research. However, further studies are needed to determine its safety and efficacy in humans.
properties
IUPAC Name |
3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-nitro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3S2/c13-9-7-2-1-6(16(18)19)5-8(7)21-10(9)11(17)15-12-14-3-4-20-12/h1-2,5H,3-4H2,(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGMPOOEGIQVBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-nitro-1-benzothiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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